molecular formula C8H13NS B12715149 2,4-Dimethyl-5-propylthiazole CAS No. 41981-70-8

2,4-Dimethyl-5-propylthiazole

Katalognummer: B12715149
CAS-Nummer: 41981-70-8
Molekulargewicht: 155.26 g/mol
InChI-Schlüssel: BNONKJGVAXAEFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyl-5-propylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-propylthiazole typically involves the reaction of appropriate aldehydes, benzil, and ammonium acetate under specific conditions. A Schiff’s base complex nickel catalyst (Ni-C) can be used to facilitate the reaction, which is often conducted under microwave-assisted conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The catalyst recovery and reuse are also crucial aspects of industrial production to ensure cost-effectiveness and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethyl-5-propylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-5-propylthiazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-5-propylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution play a crucial role in its reactivity and interaction with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its antimicrobial activity may involve disrupting microbial cell membranes or inhibiting essential enzymes .

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dimethylthiazole
  • 5-Propylthiazole
  • 2,4,5-Trisubstituted thiazoles

Comparison: 2,4-Dimethyl-5-propylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activities. For instance, the presence of both methyl and propyl groups can influence its solubility, interaction with biological targets, and overall efficacy in various applications .

Eigenschaften

CAS-Nummer

41981-70-8

Molekularformel

C8H13NS

Molekulargewicht

155.26 g/mol

IUPAC-Name

2,4-dimethyl-5-propyl-1,3-thiazole

InChI

InChI=1S/C8H13NS/c1-4-5-8-6(2)9-7(3)10-8/h4-5H2,1-3H3

InChI-Schlüssel

BNONKJGVAXAEFW-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(N=C(S1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.